Phosphonic acid,methyl-,bis(1-methylheptyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, methyl-, bis(1-methylheptyl) ester is a chemical compound with the molecular formula C17H37O3P and a molecular weight of 320.447641. It is also known by other names such as dioctan-2-yl methylphosphonoate and bis(sec-octyl) methylphosphonate . This compound is part of the phosphonate family, which are esters of phosphonic acids and are known for their diverse applications in various fields.
Vorbereitungsmethoden
The synthesis of phosphonic acid, methyl-, bis(1-methylheptyl) ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Phosphonic acid, methyl-, bis(1-methylheptyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and phosphonic acid.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, methyl-, bis(1-methylheptyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Wirkmechanismus
The mechanism of action of phosphonic acid, methyl-, bis(1-methylheptyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release phosphonic acid, which can then interact with biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, methyl-, bis(1-methylheptyl) ester can be compared with other similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but different alkyl groups, leading to variations in its chemical properties and applications.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: This compound contains a chlorobenzoyl group, which imparts different reactivity and uses.
Phosphonous acid, (1-methylethyl)-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester:
Phosphonic acid, methyl-, bis(1-methylheptyl) ester stands out due to its unique combination of alkyl groups and its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C17H37O3P |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[methyl(octan-2-yloxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C17H37O3P/c1-6-8-10-12-14-16(3)19-21(5,18)20-17(4)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
InChI-Schlüssel |
ZFCFOTOVMMPHGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OP(=O)(C)OC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.